2,3,5-tribromo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tribromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromo-1H-indole typically involves the bromination of indole. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and bromine concentration, ensures consistent product quality. Additionally, the recycling of solvents and catalysts is implemented to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tribromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form compounds like indole-2,3-dione.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives or the parent indole compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include 2,3,5-trisubstituted indoles with various functional groups.
Oxidation Reactions: Products include indole-2,3-dione and other oxidized derivatives.
Reduction Reactions: Products include less brominated indoles or the parent indole compound.
Scientific Research Applications
2,3,5-Tribromo-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-tribromo-1H-indole involves its interaction with molecular targets and pathways in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,3-Dibromo-1H-indole: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.
5-Bromo-1H-indole: Contains only one bromine atom, leading to reduced reactivity compared to 2,3,5-tribromo-1H-indole.
1H-Indole: The parent compound without any bromine atoms, exhibiting different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly enhance its reactivity and potential applications. The specific positioning of the bromine atoms allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918529-97-2 |
---|---|
Molecular Formula |
C8H4Br3N |
Molecular Weight |
353.84 g/mol |
IUPAC Name |
2,3,5-tribromo-1H-indole |
InChI |
InChI=1S/C8H4Br3N/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3,12H |
InChI Key |
KUPJVNCDFREPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.